
4-Chloro-2,2-dimethylbutanoate
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Description
4-Chloro-2,2-dimethylbutanoate is a branched-chain ester featuring a chlorine substituent at the fourth carbon and two methyl groups at the second carbon. Its molecular formula is C₈H₁₅ClO₂, with the SMILES notation CCOC(=O)C(C)(C)CCCl and InChIKey NTPXZPHIALBTDR-UHFFFAOYSA-N . This compound is utilized in synthetic chemistry as an intermediate, particularly in palladium-catalyzed C–H functionalization reactions, where it serves as a precursor for alcohols such as 4-chloro-2,2-dimethylbutan-1-ol (65% yield via reductive methods) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl vs. Methyl Esters
- Ethyl 4-Chloro-2,2-dimethylbutanoate (C₈H₁₅ClO₂): Distinguished by its ethyl ester group, this compound is a key intermediate in organic synthesis. It is commercially discontinued but historically used in research-scale applications . Synthesis: Prepared via reductive cleavage of palladium-mediated reactions, yielding alcohols under mild conditions .
- Methyl 4-Bromo-2,2-dimethylbutanoate (C₇H₁₃BrO₂): Substitutes chlorine with bromine at the fourth carbon. Bromine’s larger atomic radius increases molecular weight (209.08 g/mol vs. 178.66 g/mol for the chloro analog) and alters reactivity in nucleophilic substitutions .
Chlorinated Butyrate Derivatives
- 4-Chloro-2,2-dimethylbutan-1-ol: A reduction product of ethyl this compound, this alcohol (C₆H₁₃ClO) retains the branched structure but replaces the ester with a hydroxyl group. It is a colorless oil with applications in fragrance synthesis .
- 4-Methoxybenzyl 4-Amino-2,2-dimethylbutanoate: Features an amino group and methoxybenzyl ester substitution. This compound (C₁₅H₂₂ClNO₃) is used in peptide and prodrug research due to its hydrolytic stability .
Halogenated Hydrocarbons
- tert-Butyl Chloride (C₄H₉Cl): A simpler chlorinated hydrocarbon used in Friedel-Crafts alkylation. Unlike this compound, it lacks ester functionality and is gaseous at room temperature .
- 1,4-Dichlorobutane (Cl(CH₂)₄Cl): A linear dihalogenated compound that decomposes to 1,3-butadiene at high temperatures. Its reactivity contrasts with the stability of this compound in ester-based reactions .
Property | tert-Butyl Chloride | 1,4-Dichlorobutane |
---|---|---|
Structure | Branched, mono-chlorinated | Linear, di-chlorinated |
Reactivity | Friedel-Crafts alkylation | Thermal decomposition |
Physical State | Gas | Liquid (flammable) |
Research Findings and Trends
- Synthetic Utility: Chlorinated esters like this compound are favored in catalysis due to their balanced steric and electronic effects. For example, ethyl this compound enables regioselective C–H bond activation in palladium systems .
- Analytical methods, such as chromatography for chlorine dioxide and hypochlorite, highlight the importance of precise quantification in industrial settings .
Properties
Molecular Formula |
C6H10ClO2- |
---|---|
Molecular Weight |
149.59 g/mol |
IUPAC Name |
4-chloro-2,2-dimethylbutanoate |
InChI |
InChI=1S/C6H11ClO2/c1-6(2,3-4-7)5(8)9/h3-4H2,1-2H3,(H,8,9)/p-1 |
InChI Key |
YKFFACBRWIUUOD-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(CCCl)C(=O)[O-] |
Origin of Product |
United States |
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